The Selective COX-2 Inhibitor Celecoxib (CAS 113824-76-3): A Comprehensive Technical Guide
The Selective COX-2 Inhibitor Celecoxib (CAS 113824-76-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, identified by CAS number 113824-76-3, is a prominent nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity confers a more favorable gastrointestinal safety profile compared to traditional non-selective NSAIDs, which inhibit both COX-1 and COX-2 enzymes.[3] Marketed under the brand name Celebrex, among others, celecoxib is widely used for the management of pain and inflammation associated with various forms of arthritis, acute pain, and menstrual pain.[1] Beyond its established anti-inflammatory and analgesic properties, celecoxib has garnered significant interest for its potential applications in oncology, particularly in the prevention of certain cancers.[1][4] This guide provides a detailed examination of the physical and chemical properties of celecoxib, its mechanism of action, synthesis, and relevant analytical methodologies.
Chemical and Physical Properties
Celecoxib is a diaryl-substituted pyrazole, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[5][6] Its structure features a central pyrazole ring, which is key to its biological activity.[7]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | [2] |
| Molecular Weight | 381.37 g/mol | [6] |
| Appearance | White powder or crystalline powder | [8] |
| Melting Point | 161–164°C | [8] |
| Solubility | Freely soluble in methanol, soluble in ethanol, and practically insoluble in water. | [8] |
| pKa | Not explicitly stated in the provided results. | |
| LogP | 3.4 | [2] |
Mechanism of Action: Selective COX-2 Inhibition
The therapeutic effects of celecoxib stem from its selective inhibition of the COX-2 enzyme.[5] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandin precursors.[1][9] However, COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa and maintaining platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][3]
By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation, while having a minimal effect on the protective functions of COX-1 at therapeutic concentrations.[1][3][9] This selectivity is attributed to the presence of a sulfonamide side chain in celecoxib's structure, which binds to a hydrophilic side pocket region present in the active site of COX-2 but not COX-1.[1][9]
Caption: Simplified diagram of Celecoxib's selective COX-2 inhibition.
Pharmacokinetics and Metabolism
Following oral administration, celecoxib is absorbed and reaches peak plasma concentrations in approximately 3 hours.[4][9] The presence of a high-fat meal can delay this absorption.[9] Celecoxib is highly protein-bound (around 97%) in the blood and is primarily metabolized in the liver.[9]
The metabolism of celecoxib is mainly carried out by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4.[1][4][10] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib.[4][10] These metabolites are pharmacologically inactive.[4] The elimination of celecoxib and its metabolites occurs predominantly through the feces, with a smaller portion excreted in the urine.[4][5] The half-life of celecoxib is approximately 11.2 hours.[5]
Caption: Overview of Celecoxib's pharmacokinetic and metabolic pathway.
Synthesis of Celecoxib
The synthesis of celecoxib typically involves a two-step process: a Claisen condensation followed by a pyrazole cyclocondensation.[7][11]
Step 1: Claisen Condensation
The initial step involves the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate. This reaction forms the diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[11]
Step 2: Pyrazole Cyclocondensation
The synthesized diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a cyclocondensation reaction to form the central pyrazole ring, yielding celecoxib.[11]
Caption: A simplified workflow of the common synthesis route for Celecoxib.
Analytical Methodologies
Several analytical methods are employed for the identification and quantification of celecoxib in bulk drug and pharmaceutical formulations.
Spectrophotometric Methods
-
UV-Visible Spectrophotometry: This is a simple and rapid method for the quantification of celecoxib.[12] In methanol, celecoxib exhibits a maximum absorbance (λmax) at approximately 253 nm.[12][13] Another study reported a λmax of 244 nm in ethanol.[14] The method demonstrates linearity over a concentration range of 2-40 µg/mL.[12][14]
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol (analytical grade).
-
Standard Solution Preparation: Prepare a stock solution of celecoxib reference standard in methanol. Create working standard solutions through serial dilution.
-
Sample Preparation: For capsule formulations, the contents of several capsules are weighed and powdered. A quantity equivalent to a known amount of celecoxib is dissolved in methanol, sonicated, filtered, and diluted to a concentration within the linear range.[13][15]
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly selective and accurate method for celecoxib quantification.[12][15] A common approach utilizes a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol and acetonitrile.[15] Detection is typically performed at 254 nm.[15] This method is suitable for routine quality control and stability studies.[12]
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: An HPLC system with a UV detector, and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 70:30 v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 254 nm.[15]
-
Standard and Sample Preparation: Similar to the UV-Vis method, prepare stock and working solutions of the standard and sample in a suitable solvent like methanol.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a very high-sensitivity and -selectivity method, making it ideal for pharmacokinetic studies and the analysis of celecoxib in biological matrices.[12]
Safety and Handling
As an NSAID, celecoxib carries potential risks, including an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. It also carries a risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines.[1] It is important to consult the appropriate safety data sheets (SDS) and follow established laboratory safety protocols when handling celecoxib.
Conclusion
Celecoxib remains a cornerstone in the management of pain and inflammation due to its selective COX-2 inhibition. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, provide a solid foundation for its continued use and for further research into its therapeutic potential. This guide offers a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with this important pharmaceutical compound.
References
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Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). Retrieved from [Link]
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Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method - ResearchGate. (2021, July 24). Retrieved from [Link]
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Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy - Research Journal of Pharmacy and Technology. (2010, March 19). Retrieved from [Link]
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RP-HPLC Method for Celecoxib Analysis | PDF | High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (2020, May 30). Retrieved from [Link]
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A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. (2026, January 23). Retrieved from [Link]
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Physico-chemical properties of celecoxib and valdecoxib | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Celecoxib - PMDA. (n.d.). Retrieved from [Link]
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